molecular formula C13H14N2O4S B5654771 2-(ethylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

2-(ethylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B5654771
M. Wt: 294.33 g/mol
InChI Key: AQIYHEAZQKACGW-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a heterocyclic compound that features an oxazole ring, a benzamide group, and an ethylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the ethylsulfonyl and benzamide groups. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, while the benzamide group can contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
  • 2-(ethylsulfonyl)-N-(4-methyl-1,2-oxazol-3-yl)benzamide
  • 2-(ethylsulfonyl)-N-(5-methyl-1,2-thiazol-3-yl)benzamide

Uniqueness

2-(ethylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility, while the oxazole ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

2-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-20(17,18)11-7-5-4-6-10(11)13(16)14-12-8-9(2)19-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIYHEAZQKACGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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